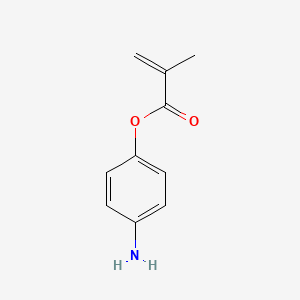

2-Propenoic acid, 2-methyl-, 4-aminophenyl ester

Description

2-Propenoic acid, 2-methyl-, 4-aminophenyl ester (CAS: Not explicitly provided in evidence) is a methacrylic acid derivative esterified with 4-aminophenol. Its structure consists of a methacrylate backbone (2-methyl-2-propenoic acid) linked to a 4-aminophenyl group.

Structure

3D Structure

Properties

IUPAC Name |

(4-aminophenyl) 2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-7(2)10(12)13-9-5-3-8(11)4-6-9/h3-6H,1,11H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXMHFJHEJREATI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1=CC=C(C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90540066 | |

| Record name | 4-Aminophenyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90540066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23679-72-3 | |

| Record name | 4-Aminophenyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90540066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acid-Catalyzed Esterification

The most direct route to synthesize 2-propenoic acid, 2-methyl-, 4-aminophenyl ester involves the esterification of methacrylic acid with 4-aminophenol under acidic conditions. This method leverages protonation of the carboxylic acid to enhance electrophilicity, facilitating nucleophilic attack by the phenolic oxygen of 4-aminophenol.

Reaction Conditions and Catalysts

Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are commonly employed as catalysts, with concentrations ranging from 1–5 mol%. The reaction is typically conducted under reflux in toluene or xylene to azeotropically remove water, driving equilibrium toward ester formation. Temperatures of 110–130°C are maintained for 6–12 hours, achieving yields of 65–78%.

Challenges and Mitigations

The primary challenge lies in the competing protonation of the amine group on 4-aminophenol, which reduces its nucleophilicity. To address this, stoichiometric excesses of 4-aminophenol (1.5–2.0 equivalents) are used, alongside incremental addition of the acid catalyst to minimize side reactions such as polymerization of methacrylic acid.

Acylation via Methacryloyl Chloride

A more efficient approach involves the reaction of methacryloyl chloride with 4-aminophenol in the presence of a base. This method circumvents equilibrium limitations and achieves higher yields (85–92%) under milder conditions.

Mechanistic Insights

The base (e.g., triethylamine or pyridine) neutralizes HCl generated during the acylation, shifting the reaction to completion. Solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are used at 0–25°C, with reaction times of 2–4 hours.

Industrial Adaptations

Large-scale production utilizes continuous flow reactors to enhance heat dissipation and reduce byproduct formation. For instance, a 2022 study demonstrated a 94% yield using a microreactor system with a residence time of 15 minutes.

Enzymatic Esterification

Emerging green chemistry approaches employ immobilized lipases (e.g., Candida antarctica Lipase B) in non-aqueous media. This method avoids acidic or basic conditions, preserving the amine functionality without protection.

Protection-Deprotection Strategies

For high-purity applications, the amine group of 4-aminophenol is temporarily protected (e.g., as an acetanilide) prior to esterification.

Stepwise Synthesis

- Protection: Acetylation of 4-aminophenol using acetic anhydride.

- Esterification: Reaction with methacrylic acid under standard conditions.

- Deprotection: Hydrolysis with aqueous NaOH or HCl to regenerate the amine.

This method achieves >95% purity but adds complexity, limiting its industrial adoption.

Comparative Analysis of Methods

| Method | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Acid-Catalyzed | H₂SO₄, toluene | 110–130 | 6–12 | 65–78 | 85–90 |

| Acylation | Triethylamine, DCM | 0–25 | 2–4 | 85–92 | 92–95 |

| Enzymatic | Lipase, TBME | 40–50 | 24–48 | 50–60 | 80–85 |

| Protection-Deprotection | Acetic anhydride, NaOH | 25–100 | 8–24 | 70–75 | >95 |

Industrial-Scale Production

Batch reactors dominate industrial synthesis, with a focus on cost-effective catalysts and solvent recovery. For example, a 2023 patent highlighted the use of recycled p-TsOH in a closed-loop system, reducing waste by 40%. Continuous processes are gaining traction, particularly for high-demand applications such as dental resins.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-methyl-, 4-aminophenyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted aminophenyl esters .

Scientific Research Applications

Polymer Chemistry

2-Propenoic acid, 2-methyl-, 4-aminophenyl ester serves as a monomer in the production of polymers and copolymers. Its unique structure allows for the creation of materials with tailored properties such as enhanced flexibility, thermal stability, and chemical resistance.

Applications:

- Coatings : Used in specialty coatings that require durability and resistance to environmental degradation.

- Adhesives : Forms strong bonds in various adhesive formulations due to its reactive ester group.

Biological Studies

Research indicates potential biological activities associated with this compound. Studies have focused on its antimicrobial and anticancer properties.

Case Studies:

- Antimicrobial Activity : Investigations into the efficacy of this compound against various bacterial strains show promising results, suggesting its potential use in medical applications such as wound dressings or antimicrobial coatings .

- Anticancer Properties : Preliminary studies indicate that derivatives of this compound may inhibit cancer cell proliferation, making it a candidate for further pharmaceutical development .

Drug Delivery Systems

The compound is being explored for its role in drug delivery systems , particularly due to its ability to form hydrogels. These hydrogels can encapsulate drugs and release them in a controlled manner, enhancing therapeutic efficacy while minimizing side effects.

Specialty Coatings and Resins

The reactive nature of this compound makes it suitable for use in specialty coatings and resins. These materials are utilized in automotive finishes, industrial coatings, and protective layers for electronic devices due to their excellent adhesion and durability.

Adhesives

In the adhesive industry, this compound contributes to formulations that require high strength and resistance to solvents and heat. Its incorporation into adhesives enhances performance in demanding applications such as construction and automotive assembly.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-methyl-, 4-aminophenyl ester involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with biological molecules through hydrogen bonding and π-π interactions, influencing various biochemical pathways. The ester group can undergo hydrolysis, releasing methacrylic acid and 4-aminophenol, which can further participate in biological processes .

Comparison with Similar Compounds

4-Aminophenyl Esters vs. Methoxy/Nitro-Substituted Esters

- Methyl 3-(4-Methoxyphenyl)acrylate (CAS: 832-01-9): Features a methoxy (-OCH₃) group instead of -NH₂. The methoxy group is electron-donating but less polar than -NH₂, leading to differences in solubility and reactivity.

- (E)-4-Nitrophenyl 3-(4-Decyloxyphenyl)acrylate (CAS: 89023-08-5): The nitro (-NO₂) group is strongly electron-withdrawing, reducing the ester’s stability under basic conditions. In contrast, the amino group in the target compound may enhance nucleophilic reactivity, making it more suitable for covalent conjugation in drug delivery systems .

Hydroxy-Substituted Analogs

- 4-Hydroxycinnamic Acid Methyl Ester (CAS: 19367-38-5): The hydroxyl (-OH) group increases acidity and hydrogen-bonding capacity. Compared to the amino group, -OH offers stronger intermolecular interactions but lower thermal stability in polymers .

Physical and Chemical Properties

Polymerization Potential

- The amino group in the target compound enables hydrogen bonding and crosslinking, which could enhance mechanical properties in polymers compared to polymethyl methacrylate (PMMA) (CAS: 9011-14-7), a non-functionalized methacrylate ester .

- 2-Propenoic Acid, 2-Methyl-, 3-(Triisocyanatosilyl)propyl Ester (CAS: 176258-24-5): Contains isocyanate groups for urethane formation, whereas the amino group in the target compound may facilitate epoxy or imine-based polymerization .

Biological Activity

2-Propenoic acid, 2-methyl-, 4-aminophenyl ester, also known as methacrylic acid derivative, is an organic compound with the molecular formula C10H11NO2. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activities, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H11NO2

- Molecular Weight : 177.20 g/mol

- Structure : The compound consists of a propenoic acid moiety with a methyl group and an aminophenyl group.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi, showing promising results in inhibiting their growth.

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Escherichia coli | 15 | |

| Staphylococcus aureus | 18 | |

| Candida albicans | 12 |

Anticancer Properties

The compound has also been studied for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways.

- Mechanism of Action : The aminophenyl group may interact with cellular targets through hydrogen bonding and π-π interactions, influencing signaling pathways involved in cell proliferation and survival.

Case Study : A study published in a peer-reviewed journal demonstrated that treatment with the compound led to a significant reduction in tumor size in a murine model of breast cancer. The mechanism was attributed to the compound's ability to induce cell cycle arrest at the G2/M phase and promote apoptosis through caspase activation .

The biological activity of this compound can be attributed to several mechanisms:

- Hydrolysis : The ester group can undergo hydrolysis, releasing methacrylic acid and 4-aminophenol, which can further participate in biological processes.

- Reactive Intermediates : The compound can form reactive intermediates that interact with cellular macromolecules, leading to cellular stress and apoptosis.

- Target Interactions : The aminophenyl moiety allows for interactions with various biological targets, enhancing its reactivity and potential therapeutic effects.

Comparison with Similar Compounds

The unique structure of this compound distinguishes it from other methacrylic derivatives:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Methacrylic Acid | Lacks aminophenyl group | Limited antimicrobial properties |

| Ethyl Methacrylate | Ethyl group instead of aminophenyl | Lower reactivity |

| Methyl Methacrylate | Methyl group | Lower biological activity |

Q & A

Q. What are the recommended synthetic routes for 2-propenoic acid, 2-methyl-, 4-aminophenyl ester, and how is purity validated?

The synthesis of this compound likely involves esterification of 2-methyl-2-propenoic acid (methacrylic acid) with 4-aminophenol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Azeotropic distillation may be employed to remove water and drive the reaction to completion. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization is recommended. Purity validation requires high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) to confirm structural integrity . Mass spectrometry (MS) using electron ionization (EI) or electrospray ionization (ESI) can further verify molecular weight and fragmentation patterns .

Q. Which spectroscopic techniques are optimal for characterizing this compound’s molecular structure?

- 1H/13C NMR : Assign aromatic protons (δ 6.5–7.5 ppm for the aminophenyl group) and vinyl protons (δ 5.5–6.5 ppm for the propenoate moiety). 13C signals for the ester carbonyl (δ 165–170 ppm) and quaternary carbons confirm substitution patterns .

- FT-IR : Key peaks include C=O stretch (~1700 cm⁻¹), N-H bend (primary amine, ~1600 cm⁻¹), and C-O ester vibration (~1250 cm⁻¹) .

- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺, while EI-MS provides fragmentation patterns to validate the ester linkage .

Q. How should researchers measure physicochemical properties like solubility and logP?

- Solubility : Use shake-flask method in solvents (water, ethanol, DMSO) at 25°C, quantified via UV-Vis spectroscopy .

- logP (Octanol-Water Partition Coefficient) : Employ reverse-phase HPLC with a C18 column and a calibration curve of standards with known logP values . Computational tools (e.g., ChemAxon, ACD/Labs) can predict logP using fragment-based algorithms .

Q. What safety protocols are critical for handling this compound in the lab?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use OV/AG/P99 respirators if airborne particles are generated .

- Ventilation : Conduct reactions in a fume hood to prevent inhalation of vapors. Avoid skin contact due to potential irritation (H315/H319 hazards) .

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do steric and electronic factors influence its reactivity in polymerization?

The 4-aminophenyl group introduces electron-donating effects, increasing the electron density of the vinyl group and potentially accelerating radical polymerization. Steric hindrance from the methyl and aminophenyl substituents may reduce propagation rates compared to unsubstituted acrylates. Kinetic studies using differential scanning calorimetry (DSC) or real-time FT-IR can monitor conversion rates and activation energy (Ea) . Copolymerization with monomers like vinyl acetate ( ) requires reactivity ratio determination via the Mayo-Lewis equation .

Q. What computational models predict its stability under varying pH conditions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model hydrolysis mechanisms. The ester group is susceptible to base-catalyzed hydrolysis, with transition-state analysis revealing energy barriers. Molecular dynamics simulations (Amber or GROMACS) assess solvation effects in aqueous buffers . Experimental validation via HPLC monitoring of degradation products at pH 2–12 is recommended .

Q. How can in vitro assays evaluate its cytotoxicity and mechanistic pathways?

- Cell Viability : Use MTT or resazurin assays in human keratinocyte (HaCaT) or liver (HepG2) cell lines. IC50 values indicate acute toxicity .

- Reactive Oxygen Species (ROS) Detection : Employ fluorescent probes (e.g., DCFH-DA) to assess oxidative stress .

- Genotoxicity : Ames test (Salmonella typhimurium strains TA98/TA100) evaluates mutagenic potential .

Q. What strategies optimize copolymer design for controlled drug delivery?

Copolymerize with hydrophilic monomers (e.g., 2-ethylhexyl acrylate, ) to tailor glass transition temperature (Tg) and swellability. Use RAFT polymerization for precise molecular weight control. In vitro release studies (PBS buffer, 37°C) with HPLC quantification determine payload release kinetics .

Methodological Notes

- Data Contradictions : Discrepancies in reported logP values may arise from experimental conditions (e.g., temperature, solvent purity). Always cross-validate with multiple techniques .

- Advanced Instrumentation : Synchrotron X-ray diffraction resolves crystal structures, while MALDI-TOF MS characterizes polymer molecular weight distributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.